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Compound of Interest

Compound Name:
5-Chloro-1-methyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B176341 Get Quote

An In-depth Technical Guide to 5-Chloro-1-
methyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential applications of 5-Chloro-1-methyl-1H-pyrazole-4-
carbaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals

in drug development.

Physical and Chemical Properties
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a solid, crystalline compound. While

specific experimental data for this exact compound is limited in publicly available literature, the

properties of closely related analogs provide valuable insights. The following tables summarize

the available and predicted physicochemical data.

Table 1: General and Physicochemical Properties
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Property Value Source/Notes

Molecular Formula C₅H₅ClN₂O Calculated

Molecular Weight 144.56 g/mol Calculated

Appearance White to light yellow solid Based on analogs[1]

Melting Point

Data not available for this

specific compound. For the

related 5-Chloro-3-methyl-1-

phenyl-1H-pyrazole-4-

carbaldehyde, the melting

point is 145-148 °C.[1][2]

It is important to note that the

substitution pattern

significantly affects the melting

point.

Boiling Point

Predicted: 340.0 ± 22.0 °C at

760 mmHg for the related 5-

chloro-1-phenyl-1H-pyrazole-4-

carbaldehyde.[3]

Experimental data not

available.

Density

Predicted: 1.3 ± 0.1 g/cm³ for

the related 5-chloro-1-phenyl-

1H-pyrazole-4-carbaldehyde.

[3]

Experimental data not

available.

Solubility

Good solubility in hot ethanol

has been reported for a related

compound.[4]

Generally soluble in common

organic solvents.

Table 2: Spectroscopic Data (Predicted/Typical for related compounds)
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Spectroscopy Data

¹H NMR

Expected signals for a methyl group (singlet), a

pyrazole ring proton (singlet), and an aldehyde

proton (singlet).

¹³C NMR

Expected signals for the methyl carbon,

pyrazole ring carbons, and the carbonyl carbon

of the aldehyde.

IR (Infrared)

Characteristic absorption bands for C=O

(aldehyde) stretching, C=N (pyrazole ring)

stretching, and C-Cl stretching.

Chemical Reactivity and Stability
The reactivity of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is primarily dictated by the

aldehyde functional group and the substituted pyrazole ring.

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for a variety of

reactions such as condensation with amines to form Schiff bases, Knoevenagel

condensation with active methylene compounds, and reduction to the corresponding alcohol.

Pyrazole Ring: The chloro-substituted pyrazole ring can undergo nucleophilic aromatic

substitution, although this may require forcing conditions. The pyrazole ring itself is generally

stable to a range of reaction conditions.

The compound is expected to be stable under normal laboratory conditions but should be

stored in a cool, dry place away from strong oxidizing agents.

Experimental Protocols
Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-
carbaldehyde
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich

heterocyclic compounds like pyrazoles and is a viable route for the synthesis of the title
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compound. The following is a representative protocol based on procedures for analogous

compounds.[1][5]

Reaction Scheme:

1-methyl-1H-pyrazol-5(4H)-one + POCl₃ + DMF → 5-Chloro-1-methyl-1H-pyrazole-4-
carbaldehyde

Materials:

1-methyl-1H-pyrazol-5(4H)-one

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Ice

Water

Ethyl acetate

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, cool N,N-dimethylformamide (DMF)

in an ice bath.

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous

stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.

After the addition is complete, add 1-methyl-1H-pyrazol-5(4H)-one portion-wise to the

reaction mixture.

Once the addition is complete, slowly raise the temperature and heat the reaction mixture at

80-90 °C for several hours. The reaction progress can be monitored by thin-layer

chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and carefully pour it into

a beaker containing crushed ice and water.

The crude product may precipitate out of the aqueous solution. If not, extract the aqueous

layer with ethyl acetate.

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to

neutralize any remaining acid, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator to obtain the crude 5-Chloro-1-methyl-1H-pyrazole-4-
carbaldehyde.

The crude product can be further purified by recrystallization from a suitable solvent such as

ethanol.

A general workflow for the synthesis and purification is depicted below.
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Synthesis Workflow

Start Materials:
1-methyl-1H-pyrazol-5(4H)-one,

POCl₃, DMF

Vilsmeier-Haack Reaction
(Formation of Vilsmeier Reagent,

then reaction with pyrazolone)

Aqueous Workup
(Quenching with ice water)

Extraction
(with Ethyl Acetate)

Purification
(Washing, Drying, Concentration)

Final Product:
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

 

Drug Discovery Workflow

Intermediate:
5-Chloro-1-methyl-1H-

pyrazole-4-carbaldehyde

Derivative Synthesis
(e.g., Schiff base formation,
Knoevenagel condensation)

Biological Screening
(e.g., enzyme assays,

cell-based assays)

Hit Compound
(Shows desired activity)

Lead Optimization
(Structure-Activity Relationship studies)

Drug Candidate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


COX-2 Signaling Pathway

Inflammatory Stimuli
(e.g., Cytokines, LPS)

Phospholipase A₂

activates

Cell Membrane Phospholipids

Arachidonic Acid

releases

acts on

COX-2 Enzyme

substrate for

Prostaglandins
(e.g., PGE₂)

produces

Inflammation
(Pain, Fever, Swelling)

mediate

 

p38 MAPK Signaling Pathway

Cellular Stress / Cytokines

MAPKKK
(e.g., ASK1, TAK1)

activates

MAPKK
(e.g., MKK3, MKK6)

phosphorylates

p38 MAPK

phosphorylates

Downstream Substrates
(e.g., MK2, Transcription Factors)

phosphorylates

Cellular Response
(e.g., Pro-inflammatory
Cytokine Production)

leads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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